molecular formula C12H16ClN B2372369 2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride CAS No. 1334509-56-6

2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride

Cat. No.: B2372369
CAS No.: 1334509-56-6
M. Wt: 209.72
InChI Key: XNKJNHBFMNBRFX-UHFFFAOYSA-N
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Description

2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.72. The purity is usually 95%.
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Biological Activity

2-[(E)-2-Phenylethenyl]pyrrolidine;hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12H14ClN, with a molecular weight of 221.7 g/mol. The compound features a pyrrolidine ring substituted with an (E)-2-phenylethenyl group, which is essential for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 2-[(E)-2-Phenylethenyl]pyrrolidine exhibit significant antimicrobial properties. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways.

Anticancer Properties

Pyrrolidine derivatives have been explored for their anticancer potential. In vitro studies have demonstrated that 2-[(E)-2-Phenylethenyl]pyrrolidine can induce apoptosis in cancer cell lines. The compound appears to activate caspase pathways, leading to programmed cell death . This effect is particularly pronounced in breast cancer and leukemia cell lines, suggesting a targeted approach for treatment.

Neuroprotective Effects

Emerging evidence suggests that this compound may also exhibit neuroprotective effects. It has been found to modulate neurotransmitter levels, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's . The mechanism involves enhancing the activity of neurotransmitter transporters and reducing oxidative stress in neuronal cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways, thereby altering cellular function.
  • Receptor Modulation : It has been proposed that the compound interacts with neurotransmitter receptors, influencing signal transduction pathways critical for neuronal health.
  • Cell Cycle Regulation : By affecting cyclins and cyclin-dependent kinases, the compound can disrupt the cell cycle in cancer cells, leading to growth inhibition .

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolidine derivatives, including 2-[(E)-2-Phenylethenyl]pyrrolidine, and evaluated their anticancer activity against several tumor cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation .

Neuroprotective Study

A study investigated the neuroprotective effects of various pyrrolidine derivatives on neuronal cultures exposed to oxidative stress. The findings showed that 2-[(E)-2-Phenylethenyl]pyrrolidine reduced cell death and improved cell viability compared to untreated controls .

Data Summary

Biological ActivityObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveEnhanced neuronal survival under stress

Properties

IUPAC Name

2-[(E)-2-phenylethenyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N.ClH/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12;/h1-3,5-6,8-9,12-13H,4,7,10H2;1H/b9-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKJNHBFMNBRFX-HRNDJLQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C=CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(NC1)/C=C/C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.